molecular formula C23H16N4O2 B4404975 2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline

2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline

Cat. No. B4404975
M. Wt: 380.4 g/mol
InChI Key: DNWGFMPYBVHIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline, also known as PQ1, is a small molecule that has been studied for its potential use in various scientific research applications. PQ1 has been found to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline is that it is a small molecule, which makes it easy to synthesize and modify. It also has a relatively low toxicity, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline. One area of research is to further elucidate its mechanism of action, and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to investigate its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, research could focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity.

Scientific Research Applications

2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline has been studied for its potential use in a number of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-phenyl-5-[(3-quinoxalin-2-ylphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-2-7-16(8-3-1)23-27-26-22(29-23)15-28-18-10-6-9-17(13-18)21-14-24-19-11-4-5-12-20(19)25-21/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGFMPYBVHIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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